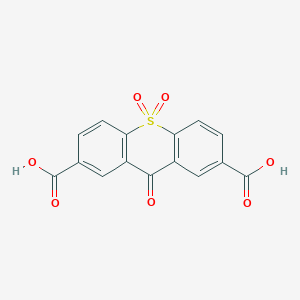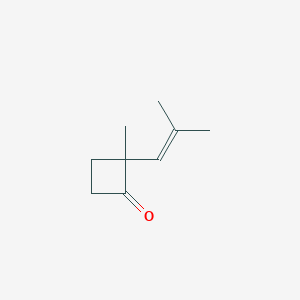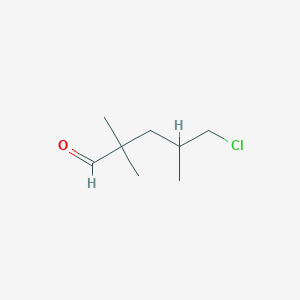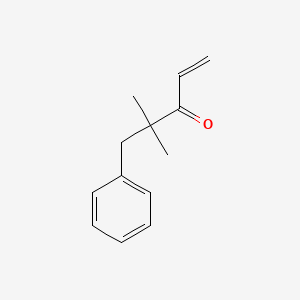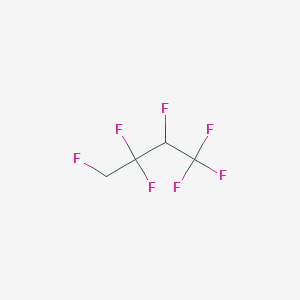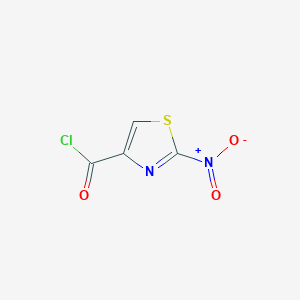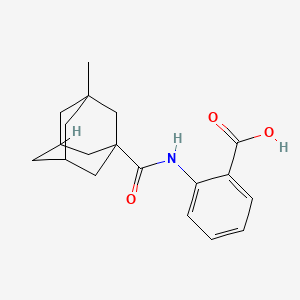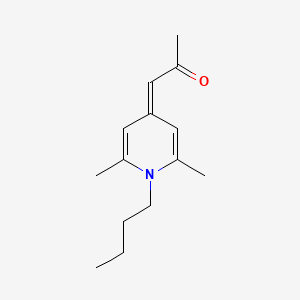![molecular formula C16H22Cl2O2 B14650189 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one CAS No. 51326-40-0](/img/structure/B14650189.png)
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H22Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and an octyloxy group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one typically involves the chlorination of acetophenone derivatives. One common method is to dissolve the acetophenone in glacial acetic acid and introduce dry chlorine gas while maintaining the reaction temperature below 60°C. The reaction mixture is then treated with ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and separation techniques such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 2,2-dichloro-1-[4-(octyloxy)phenyl]ethanol.
Oxidation: Formation of 2,2-dichloro-1-[4-(octyloxy)phenyl]acetic acid.
科学的研究の応用
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
2,2-Dichloroacetophenone: Similar structure but lacks the octyloxy group.
1,1-Dichloroacetophenone: Another derivative with different substitution patterns.
2,4-Dichloroacetophenone: Contains chlorine atoms at different positions on the phenyl ring.
Uniqueness
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
51326-40-0 |
|---|---|
分子式 |
C16H22Cl2O2 |
分子量 |
317.2 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-octoxyphenyl)ethanone |
InChI |
InChI=1S/C16H22Cl2O2/c1-2-3-4-5-6-7-12-20-14-10-8-13(9-11-14)15(19)16(17)18/h8-11,16H,2-7,12H2,1H3 |
InChIキー |
MEEISXIINHYHPO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


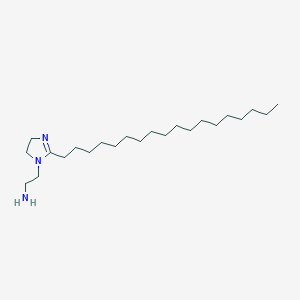
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
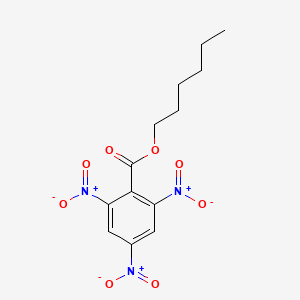
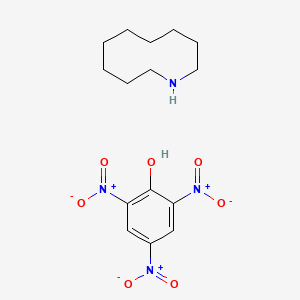

![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
